2-({5-[1-(4-BROMOANILINO)ETHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[1-(4-FLUOROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE
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Overview
Description
2-({5-[1-(4-bromoanilino)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide is a complex organic compound that features a triazole ring, a bromoaniline moiety, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[1-(4-bromoanilino)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Bromoaniline Moiety: The bromoaniline group is introduced via a nucleophilic substitution reaction, where a bromoaniline derivative reacts with an electrophilic intermediate.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a condensation reaction with an aldehyde or ketone derivative.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving thiol and hydrazide intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms.
Reduction: Reduction reactions can occur at the triazole ring and the bromoaniline moiety.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amine derivatives.
Scientific Research Applications
2-({5-[1-(4-bromoanilino)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide has several research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and the bromoaniline moiety are key functional groups that enable binding to these targets, leading to inhibition or activation of biological pathways. The fluorophenyl group enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[1-(4-bromoanilino)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- **Ethyl (4-bromoanilino)acetate
Uniqueness
Compared to similar compounds, 2-({5-[1-(4-bromoanilino)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide stands out due to the presence of the fluorophenyl group, which enhances its chemical stability and potential biological activity. The combination of the triazole ring and the bromoaniline moiety also contributes to its unique reactivity and application potential.
Properties
Molecular Formula |
C21H22BrFN6OS |
---|---|
Molecular Weight |
505.4g/mol |
IUPAC Name |
2-[[5-[1-(4-bromoanilino)ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[1-(4-fluorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C21H22BrFN6OS/c1-13(15-4-8-17(23)9-5-15)25-26-19(30)12-31-21-28-27-20(29(21)3)14(2)24-18-10-6-16(22)7-11-18/h4-11,14,24H,12H2,1-3H3,(H,26,30) |
InChI Key |
ABMHKGYIAUSPDG-UHFFFAOYSA-N |
SMILES |
CC(C1=NN=C(N1C)SCC(=O)NN=C(C)C2=CC=C(C=C2)F)NC3=CC=C(C=C3)Br |
Canonical SMILES |
CC(C1=NN=C(N1C)SCC(=O)NN=C(C)C2=CC=C(C=C2)F)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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